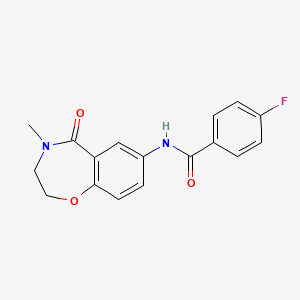

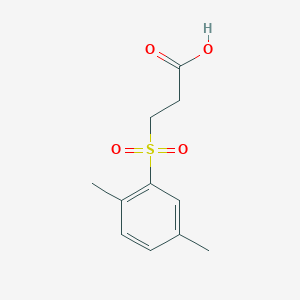

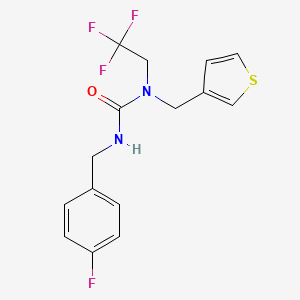

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is expressed on the surface of immune cells, including T cells and natural killer cells. CPI-444 is currently being investigated as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, renal cell carcinoma, and melanoma.

Applications De Recherche Scientifique

Synthesis Methods and Chemical Reactions

The urea derivative's synthesis and applications in scientific research primarily focus on chemical synthesis methods, reactions, and potential applications in various fields such as medicinal chemistry and materials science. One notable method involves the Lossen rearrangement for synthesizing ureas from carboxylic acids, showcasing a pathway to urea derivatives through hydroxamic acids formation and subsequent reaction with an amine (Kishore Thalluri et al., 2014). This process highlights a one-pot conversion methodology that is both environmentally friendly and cost-effective due to the recyclability of byproducts.

Antimicrobial and Antioxidant Activities

Research into the urea derivatives' antimicrobial and antioxidant properties indicates potential applications in developing new antimicrobial agents. For instance, certain urea derivatives have been synthesized and evaluated for their efficacy against microbial agents, showing excellent antibacterial and antifungal activities, as well as significant antioxidant potential (K. Raghavendra et al., 2016). These findings suggest a promising avenue for further exploration in drug development and preservative formulations.

Nonlinear Optical (NLO) Properties

The study of urea derivatives extends into the field of materials science, particularly in investigating their nonlinear optical properties. Detailed theoretical investigations on specific urea compounds reveal that they possess considerable NLO characteristics, potentially outperforming traditional materials like urea in this regard. Such properties make these compounds attractive candidates for applications in optical technologies and devices, underscoring the versatility of urea derivatives in scientific research (E. S. Al-Abdullah et al., 2014).

Propriétés

IUPAC Name |

1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-[(4-fluorophenyl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVJTCALKBDURY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2358349.png)

![Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2358356.png)

![Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2358361.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)